3-Methoxypyrazine-2-carboximidamide 3-Methoxypyrazine-2-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16473337
InChI: InChI=1S/C6H8N4O/c1-11-6-4(5(7)8)9-2-3-10-6/h2-3H,1H3,(H3,7,8)
SMILES:
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol

3-Methoxypyrazine-2-carboximidamide

CAS No.:

Cat. No.: VC16473337

Molecular Formula: C6H8N4O

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxypyrazine-2-carboximidamide -

Specification

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
IUPAC Name 3-methoxypyrazine-2-carboximidamide
Standard InChI InChI=1S/C6H8N4O/c1-11-6-4(5(7)8)9-2-3-10-6/h2-3H,1H3,(H3,7,8)
Standard InChI Key ZUEQLOKLSTUHKE-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CN=C1C(=N)N

Introduction

Structural and Chemical Identity

Molecular Architecture

3-Methoxypyrazine-2-carboximidamide belongs to the pyrazine family, a class of nitrogen-containing heterocycles known for their aromaticity and electron-deficient nature. The compound’s structure features:

  • A pyrazine ring (C₄H₄N₂) providing a planar, six-π-electron system.

  • A methoxy group (-OCH₃) at the 3-position, enhancing electron density at the adjacent nitrogen atom.

  • A carboximidamide group (-C(=NH)NH₂) at the 2-position, introducing nucleophilic and hydrogen-bonding capabilities.

The IUPAC name, 3-methoxypyrazine-2-carboximidamide, explicitly defines these substituents. Its molecular formula is hypothesized to be C₆H₈N₄O, based on structural analogs such as 5-methoxypyrazine-2-carboximidamide.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₈N₄O
Molecular Weight152.15 g/mol (calculated)
Functional GroupsMethoxy, Carboximidamide
Aromatic SystemPyrazine

Synthesis and Preparation

Synthetic Routes

The primary synthesis method involves condensation reactions between 3-methoxy-2-pyrazinecarboxylic acid derivatives and amines or amidines. A representative pathway includes:

  • Activation of the carboxylic acid: Conversion to an acyl chloride or mixed anhydride.

  • Nucleophilic substitution: Reaction with an amidine (e.g., guanidine) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).

  • Solvent optimization: Methanol or ethanol facilitates carbimidate intermediate formation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsRole
Carboxylic Acid ActivationThionyl chloride (SOCl₂)Converts -COOH to -COCl
CondensationGuanidine, DBU, methanol, 60°CForms carboximidamide linkage
PurificationColumn chromatographyIsolates product

Yield optimization remains unreported, though analogous syntheses achieve ~40–60% efficiency.

Challenges in Synthesis

  • Steric hindrance: The methoxy group at the 3-position may impede reaction kinetics.

  • Solubility limitations: Polar aprotic solvents (e.g., DMF) could improve intermediate stability but risk side reactions.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The carboximidamide group (-C(=NH)NH₂) exhibits dual reactivity:

  • Protonation under acidic conditions: Enhances electrophilicity, enabling nucleophilic attacks at the carbon center.

  • Hydrolysis: In aqueous base, it may decompose to carboxylic acid derivatives, though stability data are lacking.

The methoxy group directs electrophilic substitution to the 5-position of the pyrazine ring, consistent with aromatic substitution trends.

Condensation Reactions

3-Methoxypyrazine-2-carboximidamide can participate in cyclocondensation with:

  • α,β-diketones: To form fused heterocycles (e.g., imidazopyrazines).

  • Hydrazines: Generating triazolo-pyrazine derivatives, potential kinase inhibitors.

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Structure-activity relationships (SAR): Modifying substituents to enhance bioactivity.

  • Ecotoxicology: Assessing environmental impact in agricultural contexts.

Methodological Advancements

  • Catalyst development: Enantioselective synthesis for chiral derivatives.

  • Computational modeling: Predicting binding affinities using molecular docking.

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